5,8-Difluorochroman-4-amine hydrochloride
Description
Properties
IUPAC Name |
5,8-difluoro-3,4-dihydro-2H-chromen-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO.ClH/c10-5-1-2-6(11)9-8(5)7(12)3-4-13-9;/h1-2,7H,3-4,12H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTWBGVNPHSHJNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=CC(=C2C1N)F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Difluorochroman-4-amine hydrochloride typically involves the fluorination of chroman derivatives followed by amination and subsequent conversion to the hydrochloride salt. Specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity .
Industrial Production Methods: it is likely that large-scale synthesis follows similar routes as laboratory-scale synthesis, with optimizations for cost, efficiency, and safety .
Chemical Reactions Analysis
Types of Reactions: 5,8-Difluorochroman-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield amines .
Scientific Research Applications
Medicinal Chemistry
5,8-Difluorochroman-4-amine hydrochloride is being investigated for its potential as a therapeutic agent. Its structure allows for interaction with specific enzymes and receptors, making it a candidate for drug development targeting various diseases, including:
- Neurological Disorders : Research indicates that this compound may modulate pathways involved in neuroprotection and neuroinflammation.
- Cancer Treatment : Studies have shown its efficacy in inhibiting tumor growth in models of various cancers, including glioblastoma and renal cell carcinoma .
The compound has demonstrated significant biological activity, particularly in reducing pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential applications in managing inflammatory conditions like rheumatoid arthritis.
Case Study: Inhibition of Pro-inflammatory Cytokines
A study focused on macrophage activation revealed that this compound significantly reduced levels of pro-inflammatory cytokines. This highlights its potential utility in treating inflammatory disorders.
Industrial Applications
In industrial settings, this compound is utilized as a building block for synthesizing more complex molecules. Its unique properties make it suitable for developing new materials and specialty chemicals. It is also being explored for its role in catalysis and material science applications due to its reactivity influenced by the fluorine atoms.
Mechanism of Action
The mechanism of action of 5,8-Difluorochroman-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes and biological responses . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Chemical Identity :
Physical and Chemical Properties :
- Storage : Requires an inert atmosphere and room temperature to maintain stability .
- Safety Profile: Classified under GHS as a skin irritant (Category 2), eye irritant (Category 2A), and specific target organ toxicant (respiratory system, Category 3) .
Applications : Primarily used in research and development, particularly in pharmaceutical chemistry for its structural role in modulating receptor interactions .
Comparison with Structurally Similar Compounds
Structural Analogs and Their Key Properties
The following compounds share the chroman-4-amine backbone but differ in fluorine substitution patterns or halogens:
| Compound Name | CAS Number | Molecular Formula | Molar Mass (g/mol) | Fluorine Positions | Key Differences |
|---|---|---|---|---|---|
| 5,8-Difluorochroman-4-amine hydrochloride | 1807940-80-2 | C₉H₁₀ClF₂NO | 221.63 | 5,8 | Reference compound |
| 5,7-Difluorochroman-4-amine hydrochloride | 1392211-80-1 | C₉H₁₀ClF₂NO | 221.63 | 5,7 | Altered electronic distribution |
| (R)-7,8-Difluorochroman-4-amine hydrochloride | 1266231-84-8 | C₉H₁₀ClF₂NO | 221.63 | 7,8 | Stereochemistry (R-configuration) |
| 6,8-Difluorochroman-4-amine | 886762-80-7 | C₉H₉F₂NO | 185.17 | 6,8 | Non-hydrochlorated form; lower mass |
| (S)-6-Chlorochroman-4-amine hydrochloride | 1956436-48-8 | C₉H₁₁Cl₂NO | 220.10 | 6-Cl (not F) | Chlorine substitution; altered reactivity |
Structural and Functional Insights
Fluorine Position Effects :
- 5,8 vs. 5,7 Isomers : The 5,8-difluoro substitution (reference compound) creates distinct steric and electronic environments compared to the 5,7 isomer. This difference may influence binding affinity in biological targets, such as enzymes or receptors .
- 7,8-Difluoro Analogs : The (R)-7,8 isomer introduces stereochemical complexity, which can affect chiral recognition in drug-receptor interactions .
- Hydrochloride Salt vs. Free Amine: Compounds like 6,8-Difluorochroman-4-amine (non-salt form) exhibit lower molar mass (185.17 vs. Hydrochloride salts enhance water solubility, critical for pharmacokinetics in drug development .
- Halogen Substitution: Replacing fluorine with chlorine ((S)-6-Chlorochroman-4-amine hydrochloride) increases molecular weight slightly (220.10 vs.
Biological Activity
5,8-Difluorochroman-4-amine hydrochloride is a synthetic compound characterized by its unique fluorinated chroman structure. Its molecular formula is C9H8ClF2N, with a molecular weight of approximately 221.63 g/mol. The compound's structure features two fluorine atoms at the 5 and 8 positions of the chroman ring, alongside an amine functional group at the 4 position. This configuration is significant for its biological activity, particularly in drug development and therapeutic applications.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Research indicates that it can modulate the activity of various biological targets, which may lead to therapeutic effects in several diseases. The compound is noted for its potential as an enzyme inhibitor, particularly in pathways associated with inflammation and cancer.
Enzyme Inhibition
Studies have shown that this compound can act as an inhibitor for certain enzymes involved in critical biological processes. For instance, it has been explored for its ability to inhibit Janus kinase (JAK) pathways, which are crucial in the context of autoimmune diseases and cancers .
Receptor Binding
The compound also exhibits binding properties to various receptors, which may influence cellular signaling pathways. This receptor interaction is essential for understanding its potential applications in treating conditions like leukemia and inflammatory diseases .
Comparative Biological Activity
The following table summarizes the biological activities of this compound compared to structurally similar compounds:
| Compound | Biological Activity | Unique Aspects |
|---|---|---|
| 5,8-Difluorochroman-4-amine HCl | Enzyme inhibition; receptor binding | Unique fluorination pattern enhances activity |
| 7,8-Difluorochroman-4-amine | Moderate enzyme inhibition; less potent than 5,8 variant | Lacks specific stereochemistry |
| 7,8-Dichlorochroman-4-amine | Limited biological activity; different chemical properties | Substituted chlorine alters reactivity |
| 7,8-Difluorochroman-4-carboxylic acid | Altered reactivity; potential for different applications | Carboxylic acid group changes interaction profile |
Therapeutic Applications
- Leukemia Treatment : In a study focusing on JAK inhibitors for leukemia treatment, this compound showed promise as a selective inhibitor that could prolong survival in murine models . This highlights its potential role in developing targeted therapies.
- Inflammatory Diseases : Research indicates that this compound may be beneficial in treating inflammatory conditions due to its ability to inhibit pathways linked to immune responses . Further investigation into its pharmacodynamics and efficacy in clinical settings is warranted.
Pharmacokinetics and Toxicology
The pharmacokinetics of this compound have not been extensively documented in public literature; however, preliminary studies suggest it has favorable absorption characteristics and a low toxicity profile . Ongoing research aims to elucidate its metabolic pathways and any potential side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
